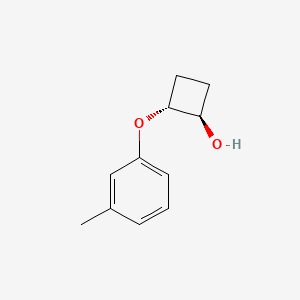![molecular formula C12H6BrClS B13354488 1-Bromo-7-chlorodibenzo[b,d]thiophene](/img/structure/B13354488.png)
1-Bromo-7-chlorodibenzo[b,d]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-7-chlorodibenzo[b,d]thiophene is an organic compound with the molecular formula C12H6BrClS It belongs to the class of dibenzothiophenes, which are heterocyclic compounds containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-7-chlorodibenzo[b,d]thiophene can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of dibenzothiophene. The reaction typically requires the use of bromine and chlorine as reagents, along with a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the dibenzothiophene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-7-chlorodibenzo[b,d]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the sulfur atom to a thiol group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted dibenzothiophenes with different functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and dehalogenated dibenzothiophenes.
Applications De Recherche Scientifique
1-Bromo-7-chlorodibenzo[b,d]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of functionalized dibenzothiophenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-Bromo-7-chlorodibenzo[b,d]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
1-Bromo-8-chlorodibenzo[b,d]thiophene: Similar in structure but with the chlorine atom at a different position.
1-Bromo-7-chlorodibenzo[b,d]furan: Contains an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness: 1-Bromo-7-chlorodibenzo[b,d]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the dibenzothiophene ring makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C12H6BrClS |
|---|---|
Poids moléculaire |
297.60 g/mol |
Nom IUPAC |
1-bromo-7-chlorodibenzothiophene |
InChI |
InChI=1S/C12H6BrClS/c13-9-2-1-3-10-12(9)8-5-4-7(14)6-11(8)15-10/h1-6H |
Clé InChI |
YKMXHKKIMLSYIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(S2)C=C(C=C3)Cl)C(=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


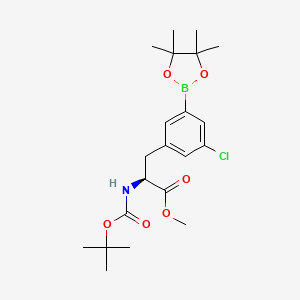
![(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 6-methoxy-1H-benzo[d]imidazole-2-sulfinate](/img/structure/B13354414.png)
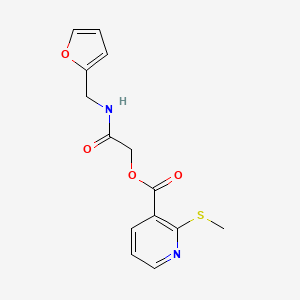
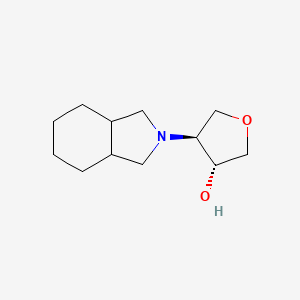
![6-(2-Fluorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354444.png)

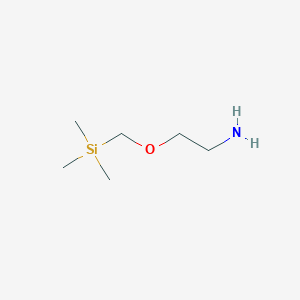

![2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B13354456.png)
![tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13354461.png)
![3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13354466.png)
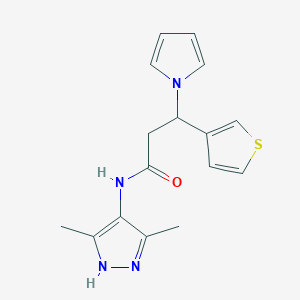
![3-[6-(3-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13354484.png)
